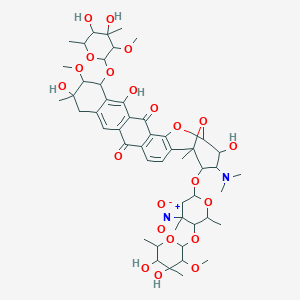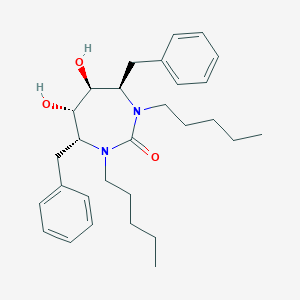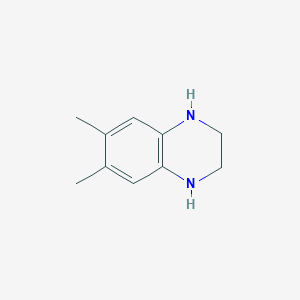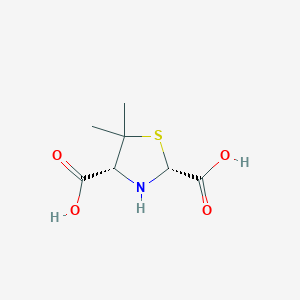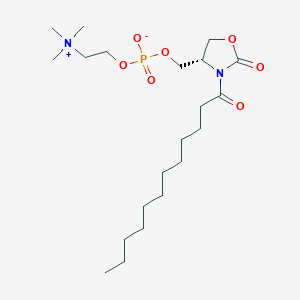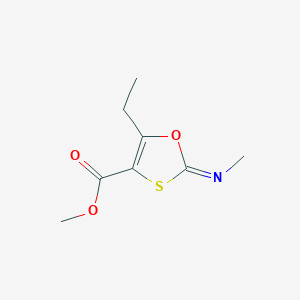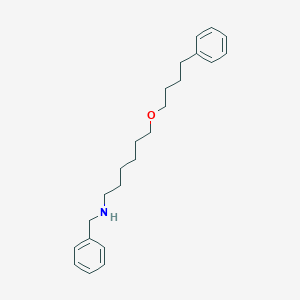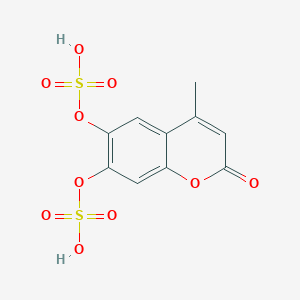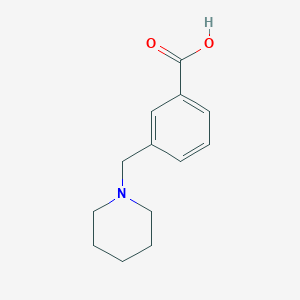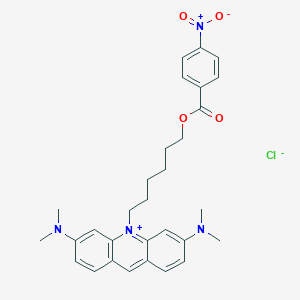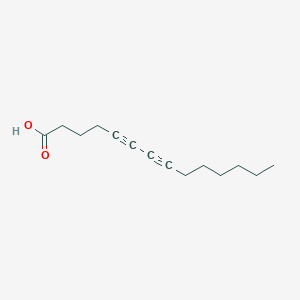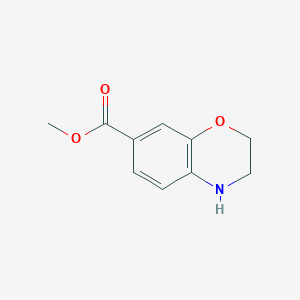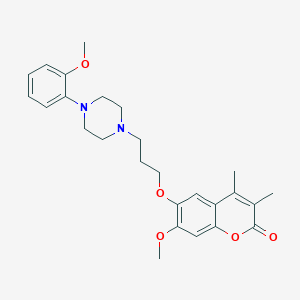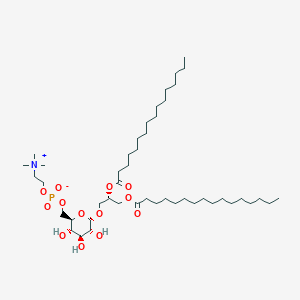
Ggpl-I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ggpl-I is a protein that has recently gained attention in the scientific community due to its potential applications in various research fields. This protein is synthesized using a specific method and has been shown to have significant biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Ggpl-I has been shown to have various applications in scientific research. One of the most significant applications is in the study of cancer. Ggpl-I has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, Ggpl-I has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The mechanism of action of Ggpl-I is not fully understood. However, it is known that Ggpl-I binds to specific receptors on the surface of cells, which triggers a signaling pathway that leads to the inhibition of cell growth. Additionally, Ggpl-I has been shown to activate the immune system, leading to the destruction of cancer cells.
Biochemische Und Physiologische Effekte
Ggpl-I has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and activate the immune system. Additionally, Ggpl-I has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ggpl-I in lab experiments is its specificity. Ggpl-I binds to specific receptors on the surface of cells, making it a highly targeted and specific treatment. Additionally, Ggpl-I has been shown to have low toxicity, making it a safe treatment option.
However, there are also limitations to using Ggpl-I in lab experiments. One of the limitations is the cost of producing the protein. The recombinant DNA technology used to synthesize Ggpl-I is expensive and time-consuming. Additionally, Ggpl-I has a short half-life, meaning that it degrades quickly in the body.
Zukünftige Richtungen
There are many future directions for the study of Ggpl-I. One potential direction is the development of Ggpl-I-based therapies for cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of Ggpl-I and its potential applications in other fields, such as neurology and immunology.
Conclusion
In conclusion, Ggpl-I is a protein that has significant potential in scientific research. Its specificity and low toxicity make it a promising treatment option for cancer and inflammatory diseases. Further research is needed to fully understand the mechanism of action of Ggpl-I and its potential applications in other fields.
Synthesemethoden
Ggpl-I is synthesized using a recombinant DNA technology. The gene that codes for the protein is inserted into a bacterial expression vector, which is then transformed into a bacterial host. The host bacteria then produce the protein, which is purified using chromatography techniques.
Eigenschaften
CAS-Nummer |
158227-74-8 |
|---|---|
Produktname |
Ggpl-I |
Molekularformel |
C46H90NO13P |
Molekulargewicht |
896.2 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6S)-6-[(2S)-2,3-di(hexadecanoyloxy)propoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H90NO13P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-41(48)55-36-39(59-42(49)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2)37-56-46-45(52)44(51)43(50)40(60-46)38-58-61(53,54)57-35-34-47(3,4)5/h39-40,43-46,50-52H,6-38H2,1-5H3/t39-,40-,43-,44+,45-,46+/m1/s1 |
InChI-Schlüssel |
PUKYWOBGIWMIEA-TYOYAZAFSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COP(=O)([O-])OCC[N+](C)(C)C)O)O)O)OC(=O)CCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COP(=O)([O-])OCC[N+](C)(C)C)O)O)O)OC(=O)CCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COP(=O)([O-])OCC[N+](C)(C)C)O)O)O)OC(=O)CCCCCCCCCCCCCCC |
Synonyme |
6'-O-phosphocholineglucopyranosyl-(1'-3)-1,2-dipalmitoyl GGPL-I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



